molecular formula C15H12FNO3 B6404710 2-(3-Acetylaminophenyl)-5-fluorobenzoic acid, 95% CAS No. 1261969-52-1

2-(3-Acetylaminophenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6404710
CAS RN: 1261969-52-1
M. Wt: 273.26 g/mol
InChI Key: MOOCKAWYRVPRBJ-UHFFFAOYSA-N
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Description

2-(3-Acetylaminophenyl)-5-fluorobenzoic acid, or 5-FBA, is an organic compound derived from benzoic acid and acetylaminophenol. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. 5-FBA has been studied extensively for its properties and applications in the laboratory and in industry.

Mechanism of Action

The mechanism of action of 5-FBA is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It is also believed to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
5-FBA has been shown to have a number of biochemical and physiological effects in laboratory studies. It has been shown to inhibit the synthesis of prostaglandins and leukotrienes, and to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

5-FBA has a number of advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without significant degradation. It is also relatively non-toxic, making it safe to handle and use in experiments. However, it is not as soluble in water as some other compounds, making it more difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 5-FBA. These include further studies of its mechanism of action, the development of new synthetic methods for its production, and the exploration of its potential applications in medicine and agriculture. Additionally, further research into its effects on cancer cells and other biological systems could lead to new treatments and therapies. Finally, further studies of its biochemical and physiological effects could lead to a better understanding of its potential uses in the laboratory and in industry.

Synthesis Methods

5-FBA can be synthesized by the reaction of benzoic acid with acetylaminophenol in the presence of a base catalyst, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature. The resulting product is a white crystalline solid with a melting point of 177-179°C.

Scientific Research Applications

5-FBA is used in a wide range of scientific research applications. It is often used as a model compound in the study of organic reactions and as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It has also been used in the study of enzyme kinetics and the study of the mechanism of drug action.

properties

IUPAC Name

2-(3-acetamidophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9(18)17-12-4-2-3-10(7-12)13-6-5-11(16)8-14(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOCKAWYRVPRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690613
Record name 3'-Acetamido-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261969-52-1
Record name 3'-Acetamido-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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